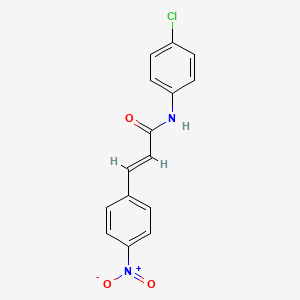

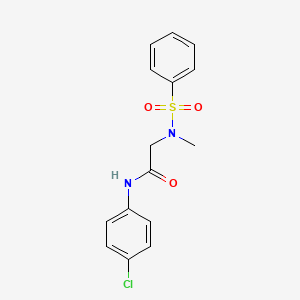

N~1~-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~1~-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CGP 49823 belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. In

科学研究应用

Immune Signaling in Plant Pathology

CBKinase1_002748: plays a crucial role in plant immune signaling. It is involved in the homeostasis of the BIK1 protein, which is essential for the plant’s first line of inducible defense against pathogen infection . The compound facilitates the association of BIK1 with co-receptors like BRI1-ASSOCIATED RECEPTOR KINASE1 (BAK1), enhancing the plant’s immune response to pathogens .

Protein Stability and Phosphorylation

The stability and activity of proteins like BIK1 are tightly regulated through phosphorylation and ubiquitination processesCBKinase1_002748 is implicated in these post-translational modifications, ensuring proper protein function and signaling pathways within the cell .

Histocompatibility and Immunogenetics

In the field of histocompatibility and immunogenetics, CBKinase1_002748 could be instrumental in the processing and analysis of genetic data for transplantation and transfusion medicine. It may support the matching of patients and donors, aiding in successful transplant outcomes .

Ubiquitin Ligases Interaction

CBKinase1_002748: is associated with the interplay between different ubiquitin ligases, which are proteins that tag other proteins for degradation. This interaction is vital for maintaining protein quality control within the cell, which is a fundamental aspect of cellular health and disease prevention .

Reactive Oxygen Species (ROS) Burst Regulation

The compound is involved in the regulation of ROS burst, a critical component of the plant’s immune response. It does so by modulating the activity of NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RbohD), which is responsible for ROS production .

Calcium Signaling

CBKinase1_002748: influences calcium signaling by affecting the phosphorylation of Ca2±permeable channels such as OSCA1.3. This process is essential for various cellular functions, including muscle contraction, neurotransmitter release, and immune responses .

作用机制

Target of Action

CBKinase1_002748, also known as CBKinase1_015148 or N1-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, is a kinase inhibitor . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .

Mode of Action

Calpains are calcium-dependent proteases that are involved in a variety of cellular processes, including cell death. By inhibiting the activity of calpains, CBKinase1_002748 may protect cells from damage and death.

Biochemical Pathways

CBKinase1_002748 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may help to protect cells from oxidative stress. It has also been shown to increase the activity of the mitochondrial electron transport chain, which may help to improve mitochondrial function and energy production. Additionally, it has been shown to reduce the activity of inflammatory pathways, which may help to reduce inflammation and cell degeneration.

Pharmacokinetics

Kinase inhibitors like cbkinase1_002748 generally have large apparent volumes of distribution, exceeding the volume of body water by at least 4-fold . They are more than 90% bound to the plasma proteins: α1-acid glycoprotein and/or albumin . They are metabolized primarily via cytochrome P450 (CYP) 3A4 .

Result of Action

The result of CBKinase1_002748’s action is the inhibition of cell death and the reduction of inflammation and cell degeneration. This could potentially lead to the prevention or treatment of diseases associated with these processes.

Action Environment

The action of CBKinase1_002748 can be influenced by various environmental factors. For instance, the bioavailability of kinase inhibitors can be affected by the intake of food . .

属性

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c1-18(22(20,21)14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFUJOVQISUVGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)

![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)

![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)

![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)

![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)

![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)